![molecular formula C9H8F3NO2 B14207780 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide CAS No. 802935-65-5](/img/structure/B14207780.png)
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide is a fluorinated organic compound with the molecular formula C17H12F6N2O3. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide typically involves the reaction of trifluoroacetic anhydride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl groups but lacking the hydroxy(phenyl)methyl moiety.
2,2,2-Trifluoro-N-phenylacetamide: Another related compound with a phenyl group but different functional groups.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Used in gas chromatography and has different applications compared to 2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and hydroxy(phenyl)methyl moiety, which confer distinct chemical properties and biological activities. This makes it particularly valuable in specialized research and industrial applications .
Propiedades
Número CAS |
802935-65-5 |
|---|---|
Fórmula molecular |
C9H8F3NO2 |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[hydroxy(phenyl)methyl]acetamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(15)13-7(14)6-4-2-1-3-5-6/h1-5,7,14H,(H,13,15) |
Clave InChI |
QKRSQALNAUWDGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(NC(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


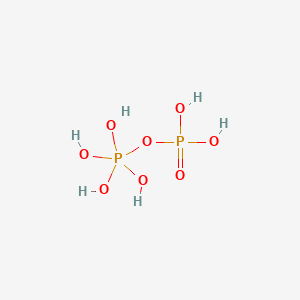
![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)

![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)

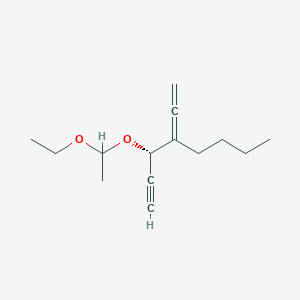
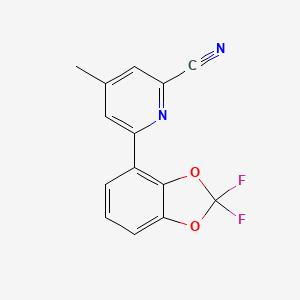
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
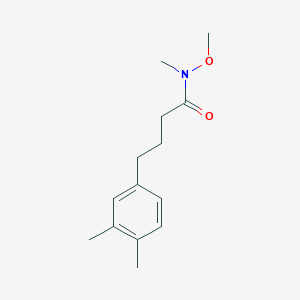
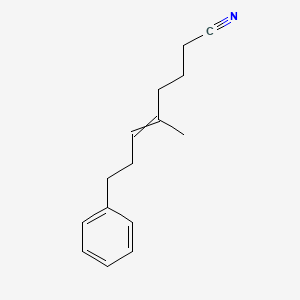
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
